2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine
Overview
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine is an organic compound that features a unique structure combining an indane moiety with a phenylamine group
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 4-methylphenylamine.
Reaction Conditions: The key step involves the formation of an ether linkage between the indane and phenylamine moieties. This is usually achieved through a nucleophilic substitution reaction, where the hydroxyl group of the indane reacts with the amine group of the phenylamine under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1H-Inden-5-ol, 2,3-dihydro- and 2-[(2,3-dihydro-1H-inden-5-yl)oxy]propanehydrazide share structural similarities.
Uniqueness: The presence of both the indane and phenylamine moieties in this compound gives it unique chemical and biological properties that are not found in the similar compounds mentioned .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-4-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-15(17)16(9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDMKUPELOSST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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